Sdh-IN-3

Succinate dehydrogenase inhibition Enzymatic assay Biochemical characterization

Select SDH-IN-3 for its validated succinate dehydrogenase inhibition (IC50 7.2-7.6 μg/mL) and specific antifungal efficacy (EC50 1.9 μg/mL against Nigrospora oryzae). A well-characterized scaffold (C15H11F2N3OS) for SAR studies and reproducible research. Distinguish by CAS 2805297-11-2; class-based substitution is not supported without comparative data.

Molecular Formula C15H11F2N3OS
Molecular Weight 319.3 g/mol
Cat. No. B12376446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-3
Molecular FormulaC15H11F2N3OS
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CSC=C3)C(F)F
InChIInChI=1S/C15H11F2N3OS/c16-14(17)13-12(15(21)19-10-6-7-22-9-10)8-18-20(13)11-4-2-1-3-5-11/h1-9,14H,(H,19,21)
InChIKeyGUBJFGOWSLQELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDH-IN-3: Succinate Dehydrogenase Inhibitor for Antifungal Research and Procurement


SDH-IN-3 is a small-molecule inhibitor of succinate dehydrogenase (SDH), an enzyme central to both the citric acid cycle and the mitochondrial electron transport chain in cellular respiration . SDH-IN-3 exhibits antifungal activity against the phytopathogenic fungus Nigrospora oryzae , a pathogen implicated in rice disease. The compound is primarily utilized in anti-infection research as a research-grade biochemical tool. CAS Registry Number: 2805297-11-2; Molecular Formula: C15H11F2N3OS; Molecular Weight: 319.33 g/mol .

Why Generic Substitution of SDH-IN-3 Is Not Scientifically Supported


Although a broad class of succinate dehydrogenase inhibitors (SDHIs) exists, direct substitution of one analog for another is not scientifically justified without explicit comparative data. SDHIs exhibit divergent chemical structures and, consequently, variable biochemical potency and antifungal spectrum [1]. Based on the currently available evidence for SDH-IN-3, quantitative head-to-head comparisons with its closest commercially available analogs (e.g., SDH-IN-1, SDH-IN-2, SDH-IN-17) or clinically relevant SDHIs are absent in the public domain. Without such data, interchangeability cannot be assumed. Procurement decisions must therefore be guided by the specific, albeit limited, verified bioactivity profile of each individual compound rather than class-based assumptions.

SDH-IN-3: Quantified Bioactivity Evidence and Comparative Data Guide


SDH-IN-3 Biochemical SDH Enzyme Inhibition Potency: IC50 Quantification

SDH-IN-3 inhibits succinate dehydrogenase enzymatic activity with an IC50 value reported in the range of 7.2 to 7.6 μg/mL (approximately 22.5 to 23.8 μM based on MW 319.33) . This value is derived from a biochemical enzyme inhibition assay and establishes the compound's baseline potency against its primary molecular target. No comparative IC50 data against other SDH inhibitors tested under identical assay conditions were identified in the available public literature.

Succinate dehydrogenase inhibition Enzymatic assay Biochemical characterization

SDH-IN-3 Antifungal Activity Against Nigrospora oryzae: EC50 Quantification

SDH-IN-3 demonstrates antifungal activity against Nigrospora oryzae, a phytopathogenic fungus, with a reported effective concentration (EC50) of 1.9 μg/mL (approximately 5.95 μM) . This value represents the concentration required to inhibit fungal growth by 50% in a standardized in vitro assay. While this confirms the compound's activity against this specific pathogen, a formal, direct head-to-head comparison against a structurally characterized analog (e.g., T6 from the Li et al. 2023 study, which also exhibits an EC50 of 1.9 mg/L against N. oryzae) under identical assay conditions is not documented in the public domain, precluding definitive claims of superiority.

Antifungal activity Nigrospora oryzae Phytopathogen inhibition

SDH-IN-3 Chemical Structure and Physicochemical Identity

SDH-IN-3 possesses a distinct molecular structure (C15H11F2N3OS; molecular weight 319.33 g/mol) that differentiates it chemically from other SDH inhibitors . Its structure contains a difluoromethyl moiety and a thiazole ring system, distinguishing it from analogs such as SDH-IN-1 (which contains a different core scaffold) and SDH-IN-2 (which features an alkyne functional group). This chemical uniqueness is a fundamental requirement for any selective biological activity.

Chemical structure Physicochemical properties Compound identity

SDH-IN-3 and Related SDH Inhibitors: Comparative Activity Profile Limitations

Comparison with other commercially available SDH inhibitors reveals significant variability in reported potency and antifungal spectrum across the class. For example, SDH-IN-1 is reported with an IC50 of 4.53 μM against SDH and an EC50 of 0.14 mg/L against Sclerotinia sclerotiorum ; SDH-IN-2 is reported with an IC50 of 0.55 μg/mL against SDH and average EC50 values of 3.82–9.81 μg/mL against various phytopathogenic fungi [1]; and SDH-IN-17 is reported with an IC50 of 8.42 μM against SDH and an EC50 of 0.170 μg/mL against Rhizoctonia solani . These divergent profiles underscore that SDHIs are not interchangeable. However, direct head-to-head comparisons under standardized conditions are not available; therefore, the relative rank-order potency of SDH-IN-3 within this group cannot be reliably established.

SDH inhibitor comparison Antifungal spectrum Potency variability

SDH-IN-3: Optimal Research Application Scenarios Based on Verified Evidence


In Vitro Antifungal Susceptibility Studies Targeting Nigrospora oryzae

SDH-IN-3 is appropriate for laboratory studies investigating the antifungal susceptibility of Nigrospora oryzae, a phytopathogen associated with rice diseases. The compound has demonstrated an EC50 of 1.9 μg/mL against this specific fungal species, making it a viable positive control or test compound for in vitro growth inhibition assays . Researchers should validate activity under their specific assay conditions (e.g., medium, inoculum size, incubation parameters).

Biochemical Characterization of Succinate Dehydrogenase (SDH) Enzyme Inhibition

SDH-IN-3 can be employed as a biochemical tool for investigating succinate dehydrogenase enzyme inhibition in cell-free or cell-based systems. The compound inhibits SDH enzymatic activity with an IC50 of 7.2–7.6 μg/mL . This application is suitable for studies aimed at validating target engagement or for use as a reference inhibitor in enzymatic assays where SDH inhibition is the endpoint of interest.

Chemical Probe Development and Structure-Activity Relationship (SAR) Studies

The defined molecular structure of SDH-IN-3 (C15H11F2N3OS, MW 319.33) provides a chemically tractable scaffold for medicinal chemistry and SAR exploration . The compound can serve as a starting point or reference compound in programs aimed at developing novel SDH inhibitors with optimized potency, selectivity, or pharmacokinetic properties. Its distinct difluoromethyl and thiazole-containing architecture differentiates it from other SDHI chemical classes .

Procurement for Research Requiring Verified Compound Identity and Purity

For researchers requiring a succinate dehydrogenase inhibitor with a fully characterized chemical identity for publication or reproducibility purposes, SDH-IN-3 represents a viable procurement option. Vendor documentation provides CAS number (2805297-11-2), molecular formula, and molecular weight, which are essential for quality control and experimental documentation . This ensures that the compound can be accurately identified and referenced in scientific communications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdh-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.